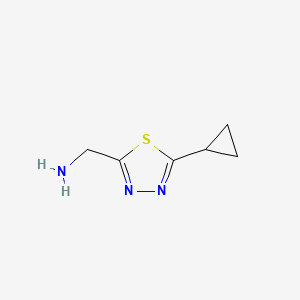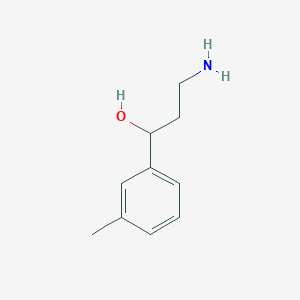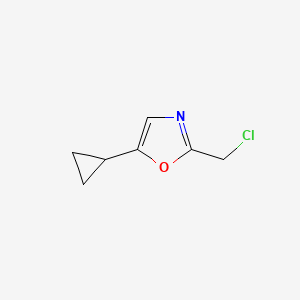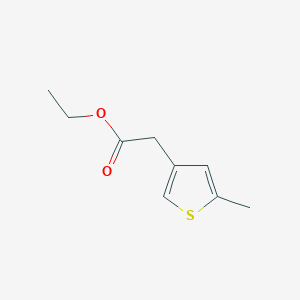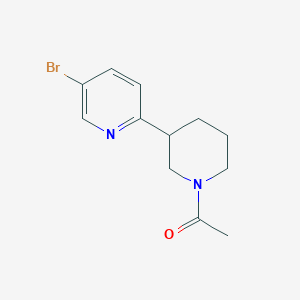
1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone
Overview
Description
1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring fused with a bromopyridine ring and linked to an ethanone (acetyl) group This compound is of interest due to its unique structure, which combines three functional groups: a piperidine ring, a bromopyridine ring, and an ethanone group
Preparation Methods
The synthesis of 1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and piperidine.
Reaction Conditions: The bromopyridine undergoes a nucleophilic substitution reaction with piperidine under controlled conditions to form the piperidinyl derivative.
Acetylation: The piperidinyl derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the ethanone group.
Chemical Reactions Analysis
1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone undergoes several types of chemical reactions:
Nucleophilic Addition: The carbonyl group in the ethanone moiety can act as an electrophile, susceptible to nucleophilic attack by various reagents, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
Substitution Reactions: The bromine atom on the pyridine ring can undergo substitution reactions with other nucleophiles, depending on the reaction conditions.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Major products formed from these reactions depend on the specific nucleophile and reaction conditions employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: The compound’s structure suggests potential interactions with biological molecules, making it a candidate for studies in medicinal chemistry and drug discovery.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action for 1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is not well-documented. its functional groups suggest potential interactions with various molecular targets:
Carbonyl Group: The ethanone group can participate in nucleophilic addition reactions, potentially modifying biological molecules.
Bromopyridine Ring: The bromine atom may influence the compound’s electronic properties and reactivity, affecting its interactions with other molecules.
Comparison with Similar Compounds
1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol:
5-Bromopyridine-3-acetonitrile: This compound has a nitrile group instead of a piperidine ring, leading to different chemical properties and uses.
1-(3-Bromopyridin-2-yl)ethanone: Similar to the target compound but lacks the piperidine ring, affecting its overall structure and reactivity.
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-6-2-3-10(8-15)12-5-4-11(13)7-14-12/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXHSBDMHOXRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233079 | |
| Record name | 1-[3-(5-Bromo-2-pyridinyl)-1-piperidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316217-24-9 | |
| Record name | 1-[3-(5-Bromo-2-pyridinyl)-1-piperidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1316217-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(5-Bromo-2-pyridinyl)-1-piperidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


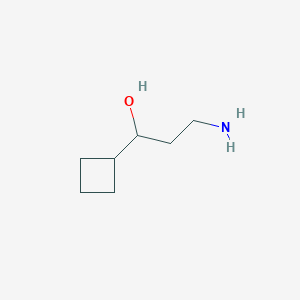
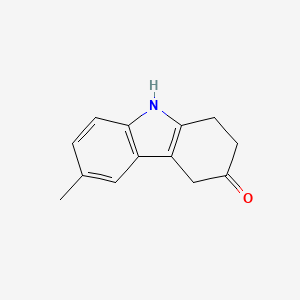
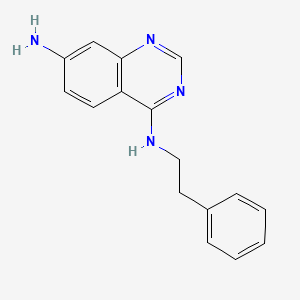
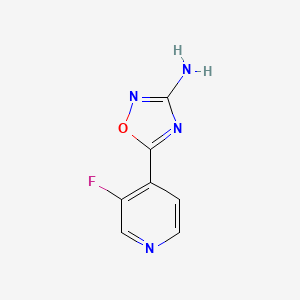
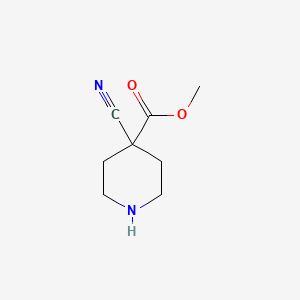
![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)
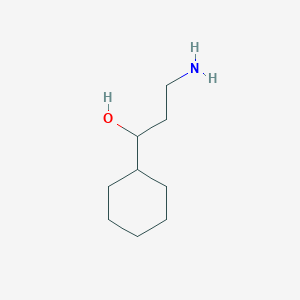
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)

![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)
